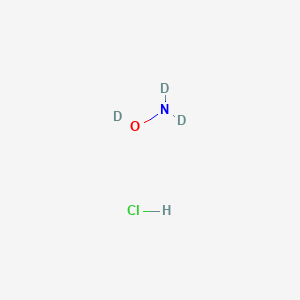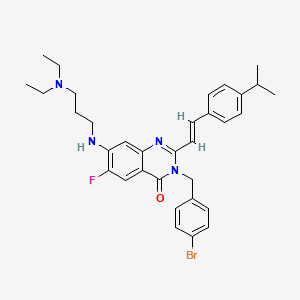
Blm-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blm-IN-2 is a compound known for its inhibitory effects on Bloom’s Syndrome Protein (BLM). It exhibits an IC50 value of 0.8 μM and has shown efficacy in suppressing the proliferation, invasion, cell cycle arrest, and apoptosis of colorectal cancer cells. This makes this compound a potential candidate for colorectal cancer research .
Méthodes De Préparation
The synthetic routes and reaction conditions for Blm-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediates and their subsequent conversion into the final product. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes .
Analyse Des Réactions Chimiques
Blm-IN-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Blm-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of Bloom’s Syndrome Protein and its effects on DNA repair mechanisms.
Biology: The compound is utilized in biological studies to investigate its impact on cell proliferation, invasion, and apoptosis.
Medicine: this compound is being researched for its potential therapeutic applications in treating colorectal cancer and other types of cancer.
Mécanisme D'action
Blm-IN-2 exerts its effects by inhibiting the activity of Bloom’s Syndrome Protein (BLM). BLM is a RECQ-family helicase involved in the dissolution of complex DNA structures and repair intermediates. This compound inhibits BLM’s ATPase-coupled DNA helicase activity by allosterically trapping a DNA-bound translocation intermediate. This inhibition disrupts the homologous recombination repair pathway, leading to increased DNA damage and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Blm-IN-2 is unique in its specific inhibition of Bloom’s Syndrome Protein. Similar compounds include:
SY-5609: A compound that targets the same protein but with different binding properties and effects.
This compound stands out due to its potent inhibitory effects on colorectal cancer cells and its specific mechanism of action .
Propriétés
Formule moléculaire |
C33H38BrFN4O |
|---|---|
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methyl]-7-[3-(diethylamino)propylamino]-6-fluoro-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C33H38BrFN4O/c1-5-38(6-2)19-7-18-36-31-21-30-28(20-29(31)35)33(40)39(22-25-10-15-27(34)16-11-25)32(37-30)17-12-24-8-13-26(14-9-24)23(3)4/h8-17,20-21,23,36H,5-7,18-19,22H2,1-4H3/b17-12+ |
Clé InChI |
ZTSBFUZGEKUIED-SFQUDFHCSA-N |
SMILES isomérique |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)/C=C/C4=CC=C(C=C4)C(C)C)F |
SMILES canonique |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)C(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



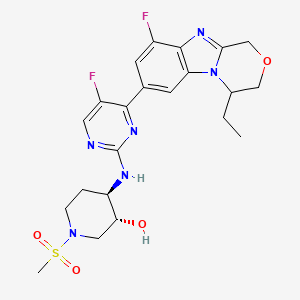

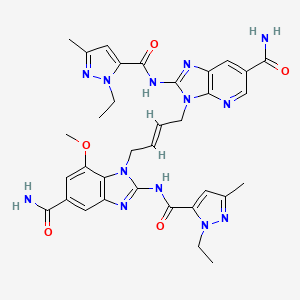

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)


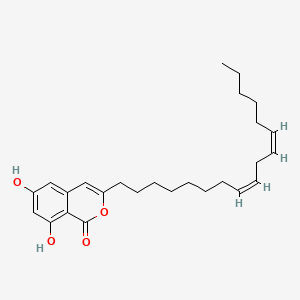
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)
